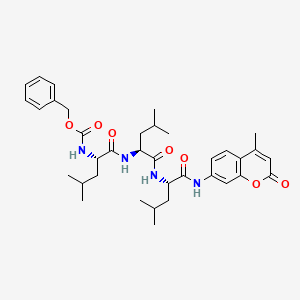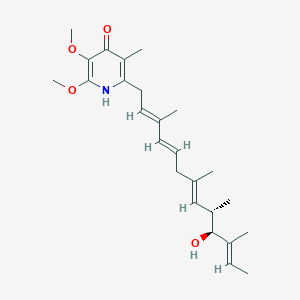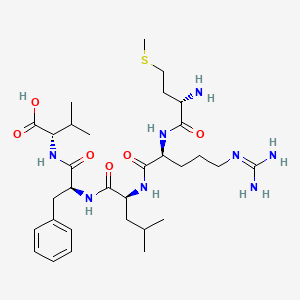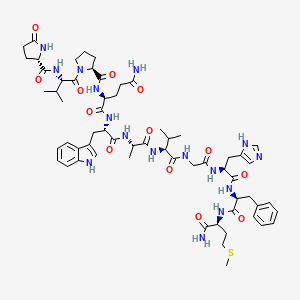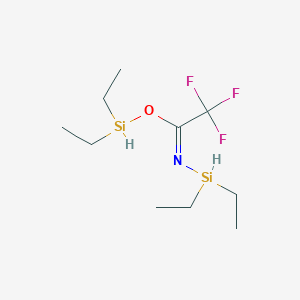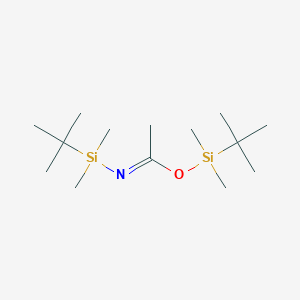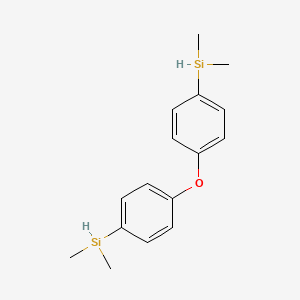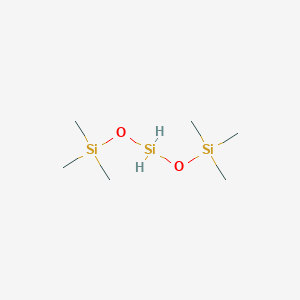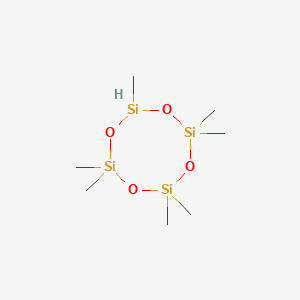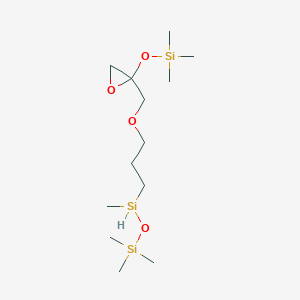
3-(3-Glycidoxypropyl) heptamethyl trisiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Glycidoxypropyl) heptamethyl trisiloxane: is a versatile organosilicon compound with the molecular formula C13H32O4Si3 and a molecular weight of 336.65 g/mol . It is characterized by the presence of a glycidoxypropyl group attached to a heptamethyl trisiloxane backbone. This compound is widely used in various fields due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Glycidoxypropyl) heptamethyl trisiloxane typically involves the reaction of 3-glycidoxypropyltrimethoxysilane with heptamethyl trisiloxane under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as boron trifluoride diethyl etherate (BF3OEt2) , which facilitates the epoxide ring-opening and subsequent condensation reactions .
Industrial Production Methods: Industrial production of this compound often employs a sol-gel process where the glycidoxypropyltrimethoxysilane undergoes hydrolysis and condensation reactions to form the desired trisiloxane structure . This method allows for the large-scale production of the compound with high purity and yield.
化学反応の分析
Types of Reactions: 3-(3-Glycidoxypropyl) heptamethyl trisiloxane undergoes various chemical reactions, including:
Epoxide Ring-Opening Reactions: The epoxide ring in the glycidoxypropyl group can be opened by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis and Condensation Reactions: The compound can undergo hydrolysis and condensation reactions to form siloxane networks.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used to open the epoxide ring.
Catalysts: Boron trifluoride diethyl etherate (BF3OEt2) is often used to catalyze the epoxide ring-opening reactions.
Major Products Formed:
Siloxane Networks: Formed through hydrolysis and condensation reactions.
Functionalized Silanes: Resulting from the reaction of the epoxide ring with nucleophiles.
科学的研究の応用
3-(3-Glycidoxypropyl) heptamethyl trisiloxane has a wide range of applications in scientific research, including:
Biomedical Sector: It is extensively used in the development of targeted pharmaceutical transport systems, enhancing drug solubility and therapeutic efficiency.
Material Science: The compound is used in the fabrication of hybrid organic-inorganic materials, which have applications in tissue engineering and drug delivery.
Surface Modification: It is employed to modify surfaces to improve adhesion, hydrophobicity, and other surface properties.
作用機序
The mechanism of action of 3-(3-Glycidoxypropyl) heptamethyl trisiloxane involves the interaction of its glycidoxypropyl group with various molecular targets. The epoxide ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules . This reactivity is crucial for its role in surface modification and the formation of siloxane networks.
類似化合物との比較
- 3-Glycidoxypropyltrimethoxysilane
- 3-Glycidoxypropyltriethoxysilane
- 3-Glycidoxypropylmethyldiethoxysilane
Uniqueness: 3-(3-Glycidoxypropyl) heptamethyl trisiloxane is unique due to its heptamethyl trisiloxane backbone, which imparts distinct hydrophobic properties and enhances its reactivity compared to other glycidoxypropyl silanes . This makes it particularly valuable in applications requiring robust surface modification and the formation of stable siloxane networks.
特性
IUPAC Name |
trimethyl-[methyl-[3-[(2-trimethylsilyloxyoxiran-2-yl)methoxy]propyl]silyl]oxysilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H32O4Si3/c1-18(17-20(5,6)7)10-8-9-14-11-13(12-15-13)16-19(2,3)4/h18H,8-12H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWAUCWZRQPPOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](CCCOCC1(CO1)O[Si](C)(C)C)O[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H32O4Si3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-hydroxy-N-[methyl-[6-(methylamino)hexyl]amino]nitrous amide](/img/structure/B7880857.png)
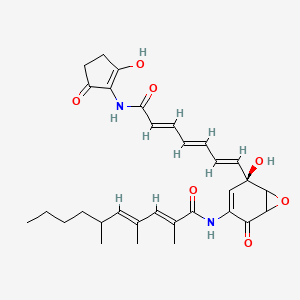
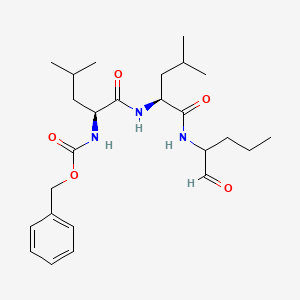
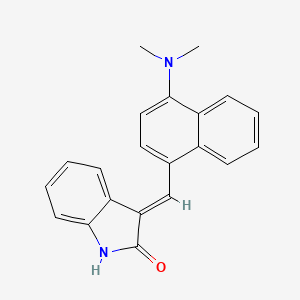
![(1S,2S,13R,21R)-22-(cyclopropylmethyl)-14-oxa-22-aza-11-azoniaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;chloride](/img/structure/B7880882.png)
